1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that features a fused ring system combining pyrazole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- typically involves multicomponent reactions. One common method includes the condensation of aromatic amines, aldehydes, and pyrazolones in the presence of a suitable solvent like ethylene glycol . The reaction conditions often require heating the mixture for several hours to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Another heterocyclic compound with a similar fused ring system.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties.
Uniqueness: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)- stands out due to its specific substitution pattern and the resulting unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and specific photophysical characteristics.
Properties
CAS No. |
645417-83-0 |
---|---|
Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H12N4/c1-10-14-16(20-19-10)12-7-3-2-6-11(12)15(18-14)13-8-4-5-9-17-13/h2-9H,1H3,(H,19,20) |
InChI Key |
DXKPRQMRIWJOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
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